molecular formula C5H9N3S B1432483 1-Methyl-3-(methylthio)-1H-pyrazol-5-amine CAS No. 1537025-01-6

1-Methyl-3-(methylthio)-1H-pyrazol-5-amine

Cat. No.: B1432483
CAS No.: 1537025-01-6
M. Wt: 143.21 g/mol
InChI Key: HHPFNXZFTOGONT-UHFFFAOYSA-N
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Description

1-Methyl-3-(methylthio)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C5H9N3S and its molecular weight is 143.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Methylation and Structural Analysis

5-Amino-3-methylthio-1H-pyrazoles are pivotal in generating a wide array of pyrazole derivatives. Methylation reactions, influenced by the substituents at the pyrazole ring's 4-position, lead to distinct isomers. The structural characterization of these derivatives, including X-ray diffraction analysis, offers insight into their potential applications in designing new chemical entities (Ren et al., 2010).

Synthesis and Bioactivity

1-Methyl-3-(methylthio)-1H-pyrazol-5-amine derivatives have been synthesized and evaluated for their bioactive properties. The creation of novel pyrazole compounds, through reactions with various amines, has led to the identification of structures with significant antitumor, antifungal, and antibacterial activities. Such research underscores the chemical's utility in discovering new therapeutic agents (Titi et al., 2020).

Novel Reaction Pathways

Research into the reactions of 1H-pyrazol-5-amines with specific chlorides has opened avenues for synthesizing pyrazolo[3,4-c]isothiazoles and pyrazolo[3,4-d]thiazoles. These pathways not only provide a methodological basis for producing new compounds but also contribute to the deeper understanding of reaction mechanisms under different conditions (Koyioni et al., 2014).

Domino Reactions for Pyrazolo[3,4-b]pyridines

The use of this compound in domino reactions, catalyzed by l-proline, highlights an efficient strategy for synthesizing highly functionalized pyrazolo[3,4-b]pyridines. This methodology emphasizes the compound's role in facilitating complex transformations, contributing to the field of green chemistry (Gunasekaran et al., 2014).

Antagonistic Activity Studies

Derivatives of this compound have been explored for their potential as antagonists of serotonin receptors. These studies not only highlight the chemical's relevance in medicinal chemistry but also provide a platform for developing novel pharmacotherapies (Ivachtchenko et al., 2013).

Properties

IUPAC Name

2-methyl-5-methylsulfanylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S/c1-8-4(6)3-5(7-8)9-2/h3H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPFNXZFTOGONT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)SC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.